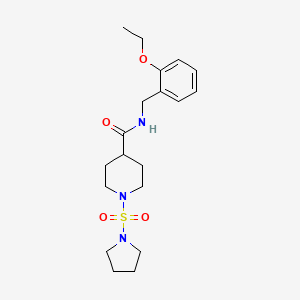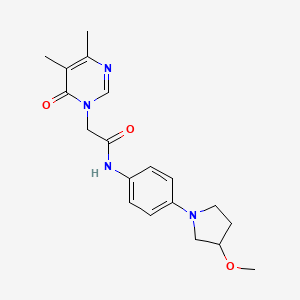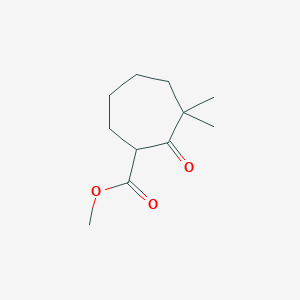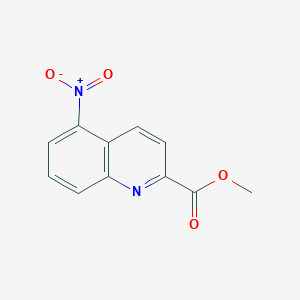
N-(2-ethoxybenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxybenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide, also known as EPPC, is a synthetic compound that has been extensively studied for its potential use in scientific research. EPPC is a piperidine derivative that has shown promise in a variety of research applications, including as a tool for studying the role of certain proteins in the body.
Mécanisme D'action
The mechanism of action of N-(2-ethoxybenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain proteins in the body, including the proteasome. This inhibition can lead to the accumulation of certain proteins in cells, which can have a variety of effects on cellular function.
Biochemical and Physiological Effects:
N-(2-ethoxybenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide has been shown to have a variety of biochemical and physiological effects in cells. One of the most notable effects is its ability to inhibit the activity of the proteasome, which can lead to the accumulation of certain proteins in cells. This accumulation can have a variety of effects on cellular function, including the induction of cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-ethoxybenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide in lab experiments is its potency as a proteasome inhibitor. This makes it a useful tool for studying the role of proteasome inhibitors in cancer treatment. However, one limitation of using N-(2-ethoxybenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide in lab experiments is its relatively complex synthesis method, which can make it difficult to obtain in large quantities.
Orientations Futures
There are several potential future directions for research involving N-(2-ethoxybenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide. One area of research that is currently being explored is the use of N-(2-ethoxybenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide as a tool for studying the role of proteasome inhibitors in cancer treatment. Additionally, N-(2-ethoxybenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide may have potential applications in other areas of research, such as drug development and the study of protein function. Further research is needed to fully understand the potential applications of N-(2-ethoxybenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide in scientific research.
Méthodes De Synthèse
N-(2-ethoxybenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide is typically synthesized using a multi-step process that involves several different chemical reactions. The first step involves the reaction of 2-ethoxybenzyl chloride with pyrrolidine to form the corresponding N-(2-ethoxybenzyl)pyrrolidine. This intermediate is then reacted with piperidine-4-carboxylic acid to form the final product, N-(2-ethoxybenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide.
Applications De Recherche Scientifique
N-(2-ethoxybenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide has been used in a variety of scientific research applications, including as a tool for studying the role of certain proteins in the body. One area of research where N-(2-ethoxybenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide has shown promise is in the study of proteasome inhibitors. Proteasome inhibitors are a class of drugs that are used to treat cancer, and N-(2-ethoxybenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide has been shown to be a potent inhibitor of the proteasome.
Propriétés
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-1-pyrrolidin-1-ylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4S/c1-2-26-18-8-4-3-7-17(18)15-20-19(23)16-9-13-22(14-10-16)27(24,25)21-11-5-6-12-21/h3-4,7-8,16H,2,5-6,9-15H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFJJUNHJZOALT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC(=O)C2CCN(CC2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxybenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-{5-[(1E)-{[(1-methyl-1H-pyrrol-2-yl)formamido]imino}methyl]pyridin-2-yl}piperidine-4-carboxylate](/img/structure/B2914455.png)
![N-(Cyanomethyl)-2-[(2,4,4-trimethylcyclohexyl)amino]acetamide](/img/structure/B2914456.png)


![1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2914459.png)


![2-[(5-chloropyridin-2-yl)amino]-N-[2-(diethylamino)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2914465.png)



![N-[(E)-3-Methylsulfonylprop-2-enyl]-2-oxo-3,4-dihydro-1H-quinoline-7-carboxamide](/img/structure/B2914473.png)

![Methyl 2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2914477.png)